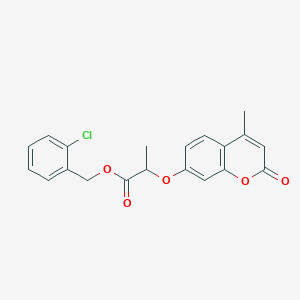
(2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate is a complex organic compound that consists of 43 atoms, including 17 hydrogen atoms, 20 carbon atoms, 5 oxygen atoms, and 1 chlorine atom . This compound is notable for its unique structure, which combines a chlorophenyl group with a chromenyl moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of (2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl alcohol and 4-methyl-2-oxochromene.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to deprotonate the alcohol group, followed by the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
(2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like hydroxide ions or amines can replace the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, given its ability to interact with specific molecular targets.
Industry: In industrial applications, it is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
When compared to similar compounds, (2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate stands out due to its unique combination of functional groups:
Similar Compounds: Compounds such as (2-chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate and (2-chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxybutanoate share structural similarities but differ in their side chains.
Propiedades
IUPAC Name |
(2-chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12-9-19(22)26-18-10-15(7-8-16(12)18)25-13(2)20(23)24-11-14-5-3-4-6-17(14)21/h3-10,13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWUPJLJCCXVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














